2-Bromobenzyl-(2-iso-propylphenyl)ether
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Overview
Description
2-Bromobenzyl-(2-iso-propylphenyl)ether is an organic compound with the molecular formula C16H17BrO. It is characterized by a bromine atom attached to a benzyl group, which is further connected to a phenyl ring substituted with an isopropyl group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl-(2-iso-propylphenyl)ether typically involves the bromination of benzyl alcohol derivatives. One common method is the reaction of 2-iso-propylphenol with bromobenzene in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzyl-(2-iso-propylphenyl)ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield benzoic acid derivatives or other oxidized products.
Reduction: Reduction reactions can produce corresponding alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzyl ethers or other derivatives.
Scientific Research Applications
2-Bromobenzyl-(2-iso-propylphenyl)ether has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
2-Bromobenzyl-(2-iso-propylphenyl)ether is unique due to its specific structural features, such as the presence of the bromine atom and the isopropyl group on the phenyl ring. Similar compounds include other bromobenzyl ethers and isopropyl-substituted phenyl ethers. the presence of both the bromine atom and the isopropyl group gives this compound distinct chemical and physical properties compared to its analogs.
Comparison with Similar Compounds
Bromobenzyl phenyl ether
Isopropyl phenyl ether
Other substituted benzyl ethers
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Properties
IUPAC Name |
1-bromo-2-[(2-propan-2-ylphenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)14-8-4-6-10-16(14)18-11-13-7-3-5-9-15(13)17/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZHWMPXTLEVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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